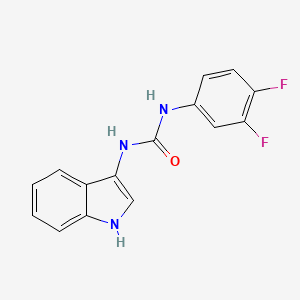

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea

Description

1-(3,4-Difluorophenyl)-3-(1H-indol-3-yl)urea is a disubstituted urea derivative featuring a 3,4-difluorophenyl group and a 1H-indol-3-yl moiety. Based on similar compounds, the molecular formula is inferred as C₁₅H₁₀F₂N₃O, with a molecular weight of 294.26 g/mol (derived from substituent analysis).

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c16-11-6-5-9(7-12(11)17)19-15(21)20-14-8-18-13-4-2-1-3-10(13)14/h1-8,18H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBAJLUZVLZIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 1H-indole-3-carboxylic acid.

Formation of Urea Linkage: The reaction between 3,4-difluoroaniline and 1H-indole-3-carboxylic acid is facilitated by a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(1H-indol-3-yl)urea has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and anti-microbial agents.

Pharmacology: Studies have explored the compound’s pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.

Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Biological Research: The compound is used as a tool in biological research to study cellular processes, protein interactions, and signaling pathways.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Fluorinated vs. Chlorinated Phenyl Groups

Indole vs. Non-Indole Substituents

Steric and Solubility Considerations

- Bulky substituents like adamantane () or trifluoromethylphenyl () increase molecular weight and reduce aqueous solubility, whereas smaller groups like propargyl () improve solubility but may limit target engagement.

Enzymatic Inhibition

- Aspartate Aminotransferase: Ethyl-linked indole urea () exhibits moderate inhibition (IC₅₀ = 36,000 nM), suggesting that direct indole attachment (as in the target compound) could enhance potency .

- Soluble Epoxide Hydrolase (sEH) : Adamantane-containing urea () demonstrates inhibitory activity, highlighting the role of rigid substituents in enzyme binding .

Biological Activity

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. Its molecular structure includes a difluorophenyl group and an indole moiety, which are linked through a urea functional group. This unique arrangement contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structural features enhance its chemical stability and potential biological interactions. The presence of fluorine atoms is believed to augment its pharmacological properties, including interactions with various biological targets such as enzymes and receptors. The specific arrangement of atoms in this compound is crucial for its biological activity, which is still under active research.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-(1H-indol-3-yl)urea | Similar structure but with chlorine atoms | Different biological activity profiles due to halogen substitution |

| 1-(3,4-Difluorophenyl)-3-(1-methyl-1H-indol-2-yl)urea | Different position of the urea linkage on the indole ring | Variations in receptor binding affinities |

| 1-(2-fluorophenyl)-3-(indol-3-yl)urea | Lacks additional fluorine substituents | May exhibit different pharmacological profiles due to fewer fluorine atoms |

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. Similar compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with related structures have shown IC50 values below 10 µM against various cancer cell lines, indicating potent anticancer activity.

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties. Compounds structurally similar to this compound have shown promising results in reducing inflammation markers and cytokines in vitro. For example, studies report significant inhibition of TNF-α levels and other inflammatory mediators when tested against standard anti-inflammatory drugs.

The mechanism of action for this compound involves interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor functions through allosteric interactions. Ongoing research aims to elucidate the precise pathways involved in its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Anticancer Activity : A study reported that derivatives with indole groups exhibited IC50 values ranging from 5 µM to 15 µM against MCF-7 breast cancer cells.

- Anti-inflammatory Studies : In vivo studies indicated that compounds with similar structures demonstrated up to 90% reduction in edema compared to control groups when administered at optimal doses.

- Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives could induce apoptosis in cancer cells by increasing caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.